Cas no 1017459-82-3 (5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid structure
1017459-82-3 structure
商品名:5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
CAS番号:1017459-82-3
MF:C12H11NO4
メガワット:233.220043420792
CID:6147361
PubChem ID:24271212

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
    • 1017459-82-3
    • EN300-1844782
    • インチ: 1S/C12H11NO4/c1-7-5-8(3-4-10(7)16-2)11-6-9(12(14)15)13-17-11/h3-6H,1-2H3,(H,14,15)
    • InChIKey: BHVWAVBJXZJDLF-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C(=O)O)=N1)C1=CC=C(C(C)=C1)OC

計算された属性

  • せいみつぶんしりょう: 233.06880783g/mol
  • どういたいしつりょう: 233.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844782-5.0g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
5g
$3105.0 2023-05-25
Enamine
EN300-1844782-0.05g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
0.05g
$900.0 2023-09-19
Enamine
EN300-1844782-10.0g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
10g
$4606.0 2023-05-25
Enamine
EN300-1844782-0.5g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
0.5g
$1027.0 2023-09-19
Enamine
EN300-1844782-1g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
1g
$1070.0 2023-09-19
Enamine
EN300-1844782-0.1g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
0.1g
$943.0 2023-09-19
Enamine
EN300-1844782-2.5g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
2.5g
$2100.0 2023-09-19
Enamine
EN300-1844782-1.0g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
1g
$1070.0 2023-05-25
Enamine
EN300-1844782-0.25g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
0.25g
$985.0 2023-09-19
Enamine
EN300-1844782-5g
5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid
1017459-82-3
5g
$3105.0 2023-09-19

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid 関連文献

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acidに関する追加情報

Introduction to 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1017459-82-3)

5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1017459-82-3, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a 1,2-oxazole core appended with a 4-methoxy-3-methylphenyl substituent, which endows it with unique electronic and steric properties. The combination of these structural elements makes it a promising candidate for further exploration in drug discovery and development.

The 1,2-oxazole ring is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to engage in hydrogen bonding and stabilize various biological targets. The presence of the 4-methoxy-3-methylphenyl group introduces additional complexity, influencing both the solubility and metabolic stability of the compound. These characteristics have positioned 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid as a subject of interest for researchers aiming to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying new scaffolds for drug development. The 1,2-oxazole scaffold, in particular, has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The modifications introduced by the 4-methoxy-3-methylphenyl group are believed to enhance the binding affinity and selectivity of the compound toward specific biological targets. This has led to several innovative approaches in designing molecules that can modulate biological pathways effectively.

One of the most compelling aspects of 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid is its versatility in synthetic chemistry. The oxazole ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer progression. The methoxy and methyl groups on the phenyl ring further enhance the compound's reactivity, enabling the synthesis of more complex derivatives with enhanced pharmacological activity.

Recent studies have highlighted the potential of 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid as a lead compound for developing novel antimicrobial agents. The structural features of this molecule make it capable of interacting with bacterial enzymes and cell wall components, disrupting essential biological processes. This has been particularly relevant in light of the growing threat of antibiotic-resistant bacteria, where new chemical entities are desperately needed to combat infections effectively.

The synthesis of 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole ring through cyclization reactions, followed by functionalization at various positions to introduce the desired substituents. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity levels.

In terms of pharmacokinetic properties, 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid exhibits promising characteristics that make it suitable for further development into a drug candidate. Studies have shown that this compound has reasonable solubility in both water and organic solvents, which is crucial for formulation purposes. Additionally, preliminary metabolic stability studies indicate that it can withstand degradation by major enzymatic pathways in the body, suggesting potential for long-term efficacy.

The potential therapeutic applications of 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid are vast and varied. Researchers are exploring its efficacy in treating neurological disorders by targeting specific receptors and ion channels in the brain. Furthermore, its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. The compound's dual functionality—combining an oxazole core with an aromatic substituent—provides a unique scaffold that can be further optimized for specific therapeutic outcomes.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with these systems more precisely. The case of 5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid exemplifies how structural modifications can lead to significant improvements in drug design principles. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the discovery process and identify compounds with enhanced therapeutic potential.

In conclusion,5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1017459-82) represents a fascinating example of how structural innovation can drive progress in pharmaceutical chemistry. Its unique combination of structural features makes it a valuable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound,5-(4 methoxy 3 methyl phenyl) 1 2 oxazole 3 carboxylic acid will undoubtedly play an important role in shaping future drug discovery efforts.

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